REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5]([O:10][CH2:11][C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[NH:1]1[C:9]2[C:4](=[C:5]([O:10][CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
0.9 g
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Type
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reactant
|
Smiles
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N1C=CC2=C(C=CC=C12)OCC#N
|
Name
|
|
Quantity
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0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
to reflux for another 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
was quenched with 1N sodium hydroxide and water
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Type
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CUSTOM
|
Details
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The solid was removed by filtration
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in methanol
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Type
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ADDITION
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Details
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To a above mixture was added 2N hydrochloric acid until pH<3
|
Type
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EXTRACTION
|
Details
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extracted with ethyl ether
|
Type
|
ADDITION
|
Details
|
To the above aqueous layer was added sodium hydroxide until pH>9
|
Type
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EXTRACTION
|
Details
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the mixture was extracted with isopropanol-methylene (1:3)
|
Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)OCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |